molecular formula C12H8FN3 B179625 2-((4-Fluorophenyl)amino)isonicotinonitrile CAS No. 137225-11-7

2-((4-Fluorophenyl)amino)isonicotinonitrile

Cat. No.: B179625
CAS No.: 137225-11-7
M. Wt: 213.21 g/mol
InChI Key: BYPSOTBKPIKIBD-UHFFFAOYSA-N
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Description

2-((4-Fluorophenyl)amino)isonicotinonitrile is a chemical compound with the molecular formula C12H8FN3. It is known for its potential applications in various fields, including medicinal chemistry and materials science. This compound features a fluorophenyl group attached to an amino isonicotinonitrile moiety, which contributes to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((4-Fluorophenyl)amino)isonicotinonitrile typically involves the reaction of 4-fluoroaniline with isonicotinonitrile under specific conditions. One common method is the Suzuki-Miyaura coupling reaction, which utilizes a palladium catalyst to facilitate the formation of the carbon-nitrogen bond . The reaction conditions often include the use of a base, such as potassium carbonate, and a solvent like dimethylformamide (DMF) or toluene.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar methods as in laboratory settings but optimized for higher yields and efficiency. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

2-((4-Fluorophenyl)amino)isonicotinonitrile undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert it into amines or other reduced forms.

    Substitution: It can participate in substitution reactions where the fluorine atom or the amino group is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Conditions for substitution reactions may involve nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro compounds, while reduction can produce primary or secondary amines.

Scientific Research Applications

2-((4-Fluorophenyl)amino)isonicotinonitrile has been explored for various scientific research applications:

Mechanism of Action

The mechanism of action of 2-((4-Fluorophenyl)amino)isonicotinonitrile involves its interaction with specific molecular targets and pathways. In medicinal applications, it may inhibit certain enzymes or receptors involved in disease processes. For example, its antitumor activity could be attributed to the inhibition of cell proliferation pathways, while its antimicrobial effects might result from disrupting bacterial cell wall synthesis .

Comparison with Similar Compounds

Similar Compounds

  • 2-((4-Chlorophenyl)amino)isonicotinonitrile
  • 2-((4-Bromophenyl)amino)isonicotinonitrile
  • 2-((4-Methylphenyl)amino)isonicotinonitrile

Uniqueness

2-((4-Fluorophenyl)amino)isonicotinonitrile is unique due to the presence of the fluorine atom, which imparts distinct electronic and steric properties. This fluorine substitution can enhance the compound’s stability, bioavailability, and binding affinity to molecular targets compared to its analogs with different substituents.

Properties

IUPAC Name

2-(4-fluoroanilino)pyridine-4-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H8FN3/c13-10-1-3-11(4-2-10)16-12-7-9(8-14)5-6-15-12/h1-7H,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BYPSOTBKPIKIBD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1NC2=NC=CC(=C2)C#N)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H8FN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80640903
Record name 2-(4-Fluoroanilino)pyridine-4-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80640903
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

213.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

137225-11-7
Record name 2-(4-Fluoroanilino)pyridine-4-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80640903
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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